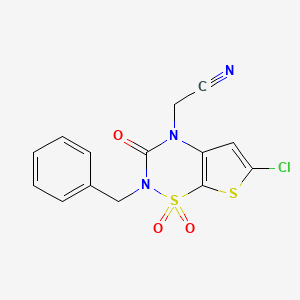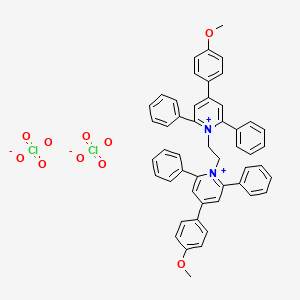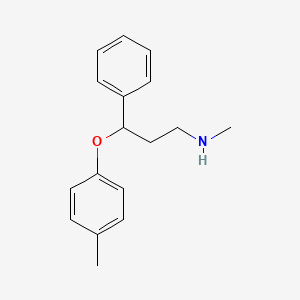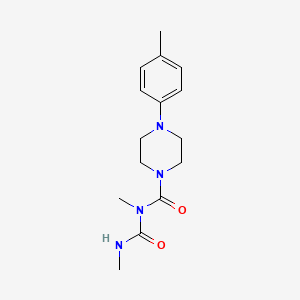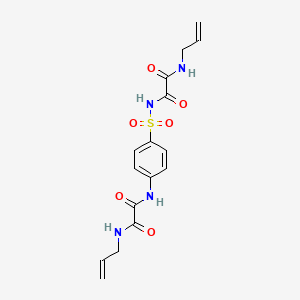
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N'-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- is a complex organic compound with the molecular formula C16H18N4O6S This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, sulfonamides, and alkenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Introduction of the amide group: This is achieved by reacting an acid chloride with an amine.
Addition of the propenyl group: This step involves the alkylation of the amide nitrogen with a propenyl halide.
Each of these steps requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. Key considerations in industrial production include the selection of cost-effective reagents, efficient purification techniques, and adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and amide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecule, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds share the sulfonamide group and have similar biological activities.
Phenoxy acetamide derivatives: These compounds have similar structural features and are investigated for their pharmacological properties
Uniqueness
Ethanediamide, N-((4-((oxo(2-propenylamino)acetyl)amino)phenyl)sulfonyl)-N’-2-propenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
81717-26-2 |
|---|---|
Molecular Formula |
C16H18N4O6S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N'-[4-[[2-oxo-2-(prop-2-enylamino)acetyl]sulfamoyl]phenyl]-N-prop-2-enyloxamide |
InChI |
InChI=1S/C16H18N4O6S/c1-3-9-17-13(21)15(23)19-11-5-7-12(8-6-11)27(25,26)20-16(24)14(22)18-10-4-2/h3-8H,1-2,9-10H2,(H,17,21)(H,18,22)(H,19,23)(H,20,24) |
InChI Key |
JJTNPZAYTSHKFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



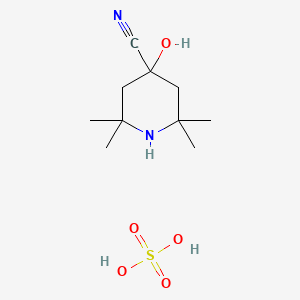

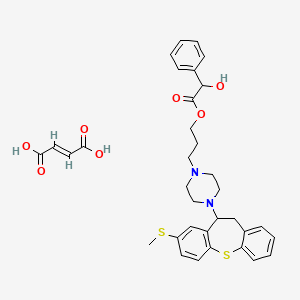
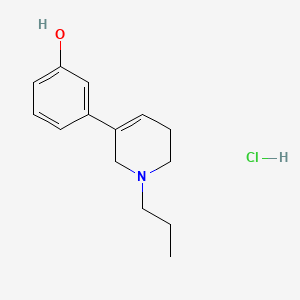


![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)

